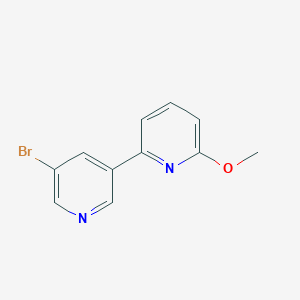
5'-Bromo-6-methoxy-2,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Bromo-6-methoxy-2,3’-bipyridine: is a bipyridine derivative with the molecular formula C11H9BrN2O . This compound is characterized by the presence of a bromine atom at the 5’ position and a methoxy group at the 6 position on the bipyridine structure . Bipyridine derivatives are known for their coordination properties and are widely used in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-6-methoxy-2,3’-bipyridine typically involves the bromination of 6-methoxy-2,3’-bipyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 5’-Bromo-6-methoxy-2,3’-bipyridine may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions: 5’-Bromo-6-methoxy-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: It can participate in Suzuki, Stille, and Negishi coupling reactions to form more complex bipyridine derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Stille Coupling: Involves the use of organotin compounds and palladium catalysts.
Negishi Coupling: Utilizes organozinc reagents and palladium catalysts.
Major Products Formed:
Substituted Bipyridines: Formed through substitution reactions.
Extended Bipyridine Derivatives: Produced via coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry: 5’-Bromo-6-methoxy-2,3’-bipyridine is used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Biology: In biological research, bipyridine derivatives are explored for their ability to interact with DNA and proteins. They are investigated for their potential as therapeutic agents and molecular probes .
Medicine: The compound’s coordination properties make it a candidate for developing metal-based drugs and diagnostic agents. Its derivatives are studied for their anticancer and antimicrobial activities .
Industry: In the industrial sector, 5’-Bromo-6-methoxy-2,3’-bipyridine is used in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mecanismo De Acción
The mechanism of action of 5’-Bromo-6-methoxy-2,3’-bipyridine primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, making it an effective catalyst or therapeutic agent . The compound can also interact with biological macromolecules, affecting their structure and function .
Molecular Targets and Pathways:
Metal Ions: Coordination with transition metals like palladium, platinum, and copper.
Biological Macromolecules: Interaction with DNA and proteins, potentially leading to changes in their activity.
Comparación Con Compuestos Similares
6-Bromo-2,2’-bipyridine: Another brominated bipyridine derivative with similar coordination properties.
2-Bromo-6-methylpyridine: A bromopyridine derivative used in similar applications.
Uniqueness: 5’-Bromo-6-methoxy-2,3’-bipyridine is unique due to the presence of both a bromine atom and a methoxy group, which can influence its reactivity and coordination properties. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, and industry .
Propiedades
Número CAS |
383426-20-8 |
|---|---|
Fórmula molecular |
C11H9BrN2O |
Peso molecular |
265.11 g/mol |
Nombre IUPAC |
2-(5-bromopyridin-3-yl)-6-methoxypyridine |
InChI |
InChI=1S/C11H9BrN2O/c1-15-11-4-2-3-10(14-11)8-5-9(12)7-13-6-8/h2-7H,1H3 |
Clave InChI |
XTSWKEBFDMQAHW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=N1)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















